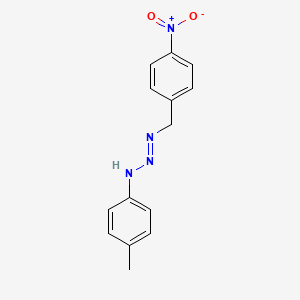

1-(4-Nitrobenzyl)-3-p-tolyltriazene

Description

Context within Triazene (B1217601) Chemistry and Aromatic Triazenes

Triazenes are a class of compounds containing the R-N=N-NR'R" functional group. numberanalytics.com They are often considered masked or stabilized forms of diazonium salts, which are highly reactive and often explosive intermediates in organic synthesis. cardiff.ac.uk Aromatic triazenes, where at least one of the R groups is an aryl moiety, are noted for their enhanced stability compared to their aliphatic counterparts and the corresponding diazonium salts. This stability makes them valuable reagents in organic synthesis. numberanalytics.comcardiff.ac.uk

The synthesis of aromatic triazenes typically involves the coupling reaction between an aryl diazonium salt and a primary or secondary amine. orgsyn.org For an unsymmetrical triazene like 1-(4-nitrobenzyl)-3-p-tolyltriazene, this would involve reacting a p-tolyldiazonium salt with 4-nitrobenzylamine (B181301). The versatility of this synthetic route allows for a wide variety of substituents to be incorporated, tuning the properties of the triazene for specific applications.

Evolution of Research Perspectives on Triazene Compounds

Historically, research into triazene compounds has been heavily focused on their biological activity, particularly their roles as anticancer agents. However, perspectives in synthetic organic chemistry have evolved to appreciate triazenes as versatile and stable intermediates for a range of non-biological applications. numberanalytics.com

The key evolution in research perspective stems from recognizing the triazene group as a robust protecting group and a precursor to highly reactive species under controlled conditions. Initially viewed simply as stable alternatives to diazonium salts, their utility has expanded. Chemists now employ them in cross-coupling reactions, as removable directing groups for C-H functionalization, and as precursors for generating aryl cations or radicals. This shift has moved triazenes from being just a chemical curiosity to becoming a practical tool in the construction of complex organic molecules and materials. numberanalytics.com For instance, the ability to cleave the triazene group under mild acidic or photochemical conditions to release nitrogen gas and generate other functional groups makes them highly adaptable in multi-step syntheses. orgsyn.org

Current Research Significance and Challenges in Triazene Science (excluding biological and clinical aspects)

The current significance of aromatic triazenes like 1-(4-nitrobenzyl)-3-p-tolyltriazene in non-biological research lies primarily in their application in analytical and synthetic chemistry.

Research Significance:

Derivatizing Agents: The most well-documented application for 1-(4-nitrobenzyl)-3-p-tolyltriazene is as a reagent for the derivatization of carboxylic acids for HPLC analysis. starshinechemical.comchemicalbook.com The reaction proceeds by esterifying the carboxylic acid, attaching the UV-active nitrobenzyl group, which allows for sensitive detection. orgsyn.org This method is also applicable to the analysis of other acidic compounds, such as the dialkyl phosphate (B84403) metabolites of organophosphorus pesticides. acs.org

Synthetic Intermediates: Broadly, aromatic triazenes are significant as synthetic intermediates. They can serve as a source of aryl groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions) and other metal-catalyzed transformations. nih.gov The triazene functional group can be considered a stable and easily handled precursor to a diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer-type transformations to introduce halides or other functionalities onto an aromatic ring. numberanalytics.com

Materials Science: While less common, triazene-containing molecules are explored in materials science. Polymeric triazenes have been investigated for their potential as conductive and absorbent materials. The thermal stability of the triazene linkage is an asset in developing new polymers and functional materials. cardiff.ac.uk

Table 2: Derivatization Reaction of a Carboxylic Acid

| Reactants | Conditions | Product |

|---|---|---|

| R-COOH + 1-(4-Nitrobenzyl)-3-p-tolyltriazene | Ether or other nonpolar solvent, room temperature | R-COOCH₂-C₆H₄-NO₂ + p-Toluidine (B81030) + N₂ |

This table illustrates the general reaction where the triazene serves as an alkylating agent for a carboxylic acid, releasing nitrogen gas and forming an ester suitable for UV detection. orgsyn.org

Challenges in Triazene Science:

Stability and Handling: While more stable than diazonium salts, some triazenes can be thermally labile and potentially explosive, especially under heating. An explosion has been reported during the sublimation of 1-benzyl-3-p-tolyltriazene, a close analog of the title compound, highlighting the need for caution during purification at elevated temperatures. orgsyn.org The stability can be highly dependent on the substituents on the aromatic rings and the nitrogen atoms. cardiff.ac.uk

Reaction Selectivity: A significant challenge is controlling the reactivity and selectivity of triazene transformations. Developing catalytic systems that can selectively cleave one C-N bond over another or direct reactions to a specific position on the aromatic rings is an ongoing area of research. numberanalytics.com

Environmental Concerns: The synthesis and use of triazenes often involve aromatic amines and diazonium intermediates, which can be toxic. Developing greener synthetic routes and minimizing the environmental impact of byproducts, such as substituted anilines, remains a challenge for industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[(4-nitrophenyl)methyldiazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-11-2-6-13(7-3-11)16-17-15-10-12-4-8-14(9-5-12)18(19)20/h2-9H,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATZIBWEALYTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032086 | |

| Record name | 1-(4-Nitrobenzyl)-3-p-tolyltriazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60259-80-5 | |

| Record name | 1-(4-Nitrobenzyl)-3-p-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrobenzyl)-3-p-tolyltriazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrobenzyl)-3-p-tolyltriazene [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-NITROBENZYL)-3-P-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ57ABQ3G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrobenzyl 3 P Tolyltriazene

Established Synthetic Pathways for Triazene (B1217601) Core Formation

The formation of the triazene core (R¹−N=N−NR²R³) is a well-documented process in organic chemistry. wikipedia.org For an asymmetrical compound like 1-(4-nitrobenzyl)-3-p-tolyltriazene, specific strategies are required to ensure the correct arrangement of the substituents.

Diazotization-Coupling Reactions with Arylamines

The most common and established method for preparing asymmetrical triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine. wikipedia.org This process consists of two main steps: diazotization and coupling. pharmdguru.comslideshare.net

Diazotization: In the first step, an aryl amine is converted into a diazonium salt. For the synthesis of 1-(4-nitrobenzyl)-3-p-tolyltriazene, this would involve the diazotization of p-toluidine (B81030). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. slideshare.net

Coupling: The resulting aryl diazonium salt, in this case, p-tolyldiazonium chloride, is then reacted with a primary amine, 4-nitrobenzylamine (B181301). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. slideshare.net The reaction is typically performed in a buffered solution, using a mild base such as sodium acetate (B1210297) or sodium carbonate, to facilitate the coupling. wikipedia.org

The general reaction is summarized below:

Step 1 (Diazotization): Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2 (Coupling): Ar-N₂⁺X⁻ + R-NH₂ → Ar-N=N-NH-R + HX

For the specific synthesis of 1-(4-nitrobenzyl)-3-p-tolyltriazene, the reactants would be:

| Reactant | Role |

|---|---|

| p-Toluidine | Aryl amine precursor for diazonium salt |

| 4-Nitrobenzylamine | Primary amine for coupling |

| Sodium Nitrite | Source of nitrous acid |

| Hydrochloric Acid | Acid catalyst for diazotization |

Alternative Synthetic Approaches to Triazene Derivatives

While diazotization-coupling is the standard, several alternative methods for synthesizing triazene derivatives have been developed. researchgate.net These methods can offer advantages in terms of mild reaction conditions or the use of different precursor materials. researchgate.net

One alternative involves the reaction of Grignard reagents with certain organic azides, which allows for the regioselective formation of triazenes through an intramolecular cyclization step. researchgate.net Another approach utilizes the in situ generation of aryldiazonium tetrafluoroborate (B81430) salts from substituted aryl amines and reacts them with N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net Tandem diazotization/cyclization reactions have also been developed for creating fused triazinone heterocyclic systems. nih.govnih.gov

| Alternative Method | Key Reagents | Reference |

|---|---|---|

| Grignard-based Synthesis | Grignard reagents, Organic azides | researchgate.net |

| In situ Diazonium Salt Generation | Aryl amines, DMF-DMA | researchgate.net |

| Tandem Diazotization/Cyclization | (1,2,5-oxadiazolyl)carboxamide derivatives, NaNO₂ | nih.govnih.gov |

Functionalization and Derivatization Strategies

The triazene scaffold, once formed, can be further modified to introduce a variety of functional groups, altering its chemical and physical properties.

Introduction of Aromatic and Aliphatic Moieties

The introduction of different aromatic and aliphatic groups is typically achieved by starting with appropriately substituted precursors rather than by direct modification of the triazene core. For instance, to synthesize analogues of 1-(4-nitrobenzyl)-3-p-tolyltriazene, one could vary the substituents on either the aryl amine or the benzylamine (B48309) starting material. This allows for the creation of a library of compounds with diverse electronic and steric properties. The synthesis of various triazine and tetrazine derivatives with fine-tuned electronic properties has been explored for biological applications. nih.gov

Preparation of Esters and Other Functionalized Derivatives

Triazine derivatives can be functionalized to include ester groups. One method involves using chiral triazine-based coupling reagents, which can be prepared from esters of amino acids like N-methylproline. nih.govnih.gov These reagents can then be used in peptide synthesis. Another strategy involves the iron-mediated reductive amidation of triazine esters with nitroarenes to form amides, demonstrating the utility of triazine esters as stable acylation reagents. thieme-connect.com The synthesis of functionalized 1,3,5-triazine (B166579) derivatives is also a key area of research for the development of photo- and electroluminescent materials. rsc.org

Synthesis of Analogues for Comparative Reactivity Studies

The synthesis of a series of triazene analogues is a common strategy for conducting structure-activity relationship (SAR) studies. For example, a series of triazene derivatives with different alkyl and aryl moieties were synthesized to evaluate their cytotoxic and antiproliferative properties against various human cancer cell lines. nih.gov In one such study, 1,3-bis(2-ethoxyphenyl)triazene showed significant efficacy. nih.gov The synthesis of reactive s-triazines derived from adamantane (B196018) has also been explored to create analogues of the anticancer agent hexamethylmelamine. researchgate.net These comparative studies are crucial for the development of new therapeutic agents and materials. nih.gov

A study on the cytotoxicity of various triazene derivatives yielded the following results against the K562 cancer cell line:

| Compound | IC₅₀ (µM) on K562 Cell Line |

|---|---|

| 1,3-bis(2-ethoxyphenyl)triazene | 0.56 |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene | 3.00 |

| Temozolomide (Reference Drug) | >100 |

Compound Names

| Compound Name |

|---|

| 1-(4-Nitrobenzyl)-3-p-tolyltriazene |

| p-Toluidine |

| 4-Nitrobenzylamine |

| Sodium Nitrite |

| Hydrochloric Acid |

| Sodium Acetate |

| Sodium Carbonate |

| p-Tolyldiazonium Chloride |

| N,N-Dimethylformamide-dimethyl acetal |

| N-methylproline |

| 1,3-bis(2-ethoxyphenyl)triazene |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene |

| Hexamethylmelamine |

| Temozolomide |

Reaction Mechanisms and Chemical Reactivity Studies of 1 4 Nitrobenzyl 3 P Tolyltriazene

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions involving 1-(4-nitrobenzyl)-3-p-tolyltriazene are central to its application. These reactions typically exploit the compound's ability to act as an alkylating agent, transferring the 4-nitrobenzyl group to a nucleophilic substrate.

1-(4-Nitrobenzyl)-3-p-tolyltriazene serves as an effective reagent for the esterification of carboxylic acids, converting them into their corresponding 4-nitrobenzyl esters. This transformation is particularly useful for enhancing the detectability of carboxylic acids in chromatographic methods.

The reaction mechanism proceeds through the protonation of the triazene (B1217601) by the carboxylic acid. This initial acid-base reaction is followed by the decomposition of the protonated triazene intermediate. This decomposition is a key step, involving the irreversible loss of a molecule of nitrogen (N₂), which drives the reaction forward. The process also yields p-toluidine (B81030) and the desired 4-nitrobenzyl ester. orgsyn.org

This method of esterification is advantageous because it proceeds under mild conditions and avoids the use of harsh acid or base catalysts that might degrade sensitive substrates. orgsyn.org The formation of gaseous nitrogen as a byproduct simplifies purification, as it escapes from the reaction mixture.

The efficiency and rate of derivatization reactions with 1-(4-nitrobenzyl)-3-p-tolyltriazene are significantly influenced by the reaction conditions, particularly the choice of solvent. Research on analogous triazene-mediated esterifications has shown that reaction rates are generally higher in nonpolar solvents. orgsyn.org This is attributed to the nature of the transition state and the solubility of the reactants. In nonpolar environments, the interaction between the carboxylic acid and the triazene is favored, facilitating the initial proton transfer and subsequent decomposition.

| Factor | Effect on Derivatization Efficiency | Rationale |

| Solvent Polarity | Efficiency is generally higher in nonpolar solvents (e.g., ether, chloroform). orgsyn.org | Nonpolar solvents facilitate the association of the reactants and stabilize the less polar transition state. Protic media can lead to degradation of the triazene. researchgate.net |

| Temperature | Moderate temperatures are typically sufficient. | The reaction is driven by the highly favorable entropy of nitrogen gas evolution. Excessive heat may lead to uncontrolled decomposition. orgsyn.org |

| Acidity of Substrate | Stronger carboxylic acids react more readily. | The initial step is an acid-base reaction; a stronger acid will protonate the triazene more efficiently, initiating the reaction cascade. |

Intramolecular Rearrangements and Tautomerism

Triazenes are characterized by their ability to exhibit tautomerism, an equilibrium between structural isomers that are mutually interconvertible.

For an unsymmetrically disubstituted triazene like 1-(4-nitrobenzyl)-3-p-tolyltriazene, a tautomeric equilibrium exists where a proton can migrate between the first and third nitrogen atoms of the triazene chain. researchgate.net This results in two distinct tautomers:

Tautomer A: 1-(4-Nitrobenzyl)-3-p-tolyltriaz-1-ene

Tautomer B: 3-(4-Nitrobenzyl)-1-p-tolyltriaz-1-ene

The equilibrium between these two forms is rapid and its position is dictated by the electronic effects of the substituents attached to the nitrogen atoms.

The position of the tautomeric equilibrium is heavily influenced by the electronic nature of the substituents on the triazene core. Substituents that can stabilize or destabilize the partial charges on the nitrogen atoms will shift the equilibrium to favor one tautomer over the other.

In 1-(4-nitrobenzyl)-3-p-tolyltriazene, the p-tolyl group has an electron-donating methyl (-CH₃) group, which increases the electron density and basicity of the attached nitrogen atom. Conversely, the 4-nitrobenzyl group contains a powerful electron-withdrawing nitro (-NO₂) group, which reduces the basicity of its neighboring nitrogen atoms. nih.gov

Consequently, the proton in the N-H bond will preferentially reside on the nitrogen atom that is more basic. In this case, the nitrogen atom attached to the p-tolyl group is more electron-rich and therefore more basic. As a result, the equilibrium is expected to favor Tautomer A, where the proton is located on the nitrogen atom bonded to the p-tolyl group.

| Substituent | Electronic Effect | Influence on Nitrogen Basicity | Favored Tautomer Position |

| p-Tolyl | Electron-donating (+I, +R) | Increases | Proton resides on the nitrogen attached to this group (Tautomer A). |

| 4-Nitrobenzyl | Electron-withdrawing (-I, -R) | Decreases | Proton is less likely to reside on the nitrogen adjacent to this group. nih.gov |

Decomposition Pathways and Chemical Stability

The stability of 1-(4-nitrobenzyl)-3-p-tolyltriazene is a critical consideration for its storage and handling. The triazene functional group is inherently labile and can decompose under various conditions.

Triazenes may degrade in protic media. researchgate.net They are also sensitive to heat and light. The presence of the nitro group, a common feature in energetic materials, suggests that 1-(4-nitrobenzyl)-3-p-tolyltriazene could have a propensity for rapid, exothermic decomposition under certain stimuli. semanticscholar.orgdtic.milrsc.org Indeed, reports on similar triazenes, such as 1-benzyl-3-p-tolyltriazene, indicate a risk of violent explosion upon heating, for instance during sublimation. orgsyn.org

The primary decomposition pathway for triazenes involves the homolytic or heterolytic cleavage of the nitrogen-nitrogen bonds. This typically leads to the formation of stable nitrogen gas and radical or ionic fragments derived from the substituents. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, decomposition would likely yield nitrogen gas, a 4-nitrobenzyl fragment, and a p-tolyl fragment.

| Factor | Effect on Stability | Decomposition Products |

| Heat | Can cause rapid, potentially explosive decomposition. orgsyn.org | N₂, 4-nitrobenzyl radical, p-tolyl radical |

| Light (UV) | Can induce photolytic decomposition. | N₂, radical species |

| Protic Solvents | May undergo degradation. researchgate.net | Solvolysis products, nitrogen gas |

| Strong Acids | Promotes decomposition via protonation. | N₂, 4-nitrobenzyl cation, p-toluidine |

Chemical Degradation Mechanisms in Varied Environments

The degradation of 1-(4-nitrobenzyl)-3-p-tolyltriazene can be initiated by several factors, including pH, light, and temperature. The primary pathways of degradation involve the cleavage of the fragile triazene linkage.

Acid-Catalyzed Degradation:

In acidic environments, 1-(4-nitrobenzyl)-3-p-tolyltriazene is susceptible to decomposition. The reaction is initiated by the protonation of the triazene nitrogen atoms. Protonation at the N1 or N3 position can lead to the cleavage of the N1-N2 or N2-N3 bonds, respectively. The specific pathway and rate of degradation are influenced by the acid concentration and the nature of the solvent.

Studies on analogous 1-aryl-3-alkyltriazenes have shown that acid-catalyzed hydrolysis leads to the formation of an aryldiazonium salt and an amine. In the case of 1-(4-nitrobenzyl)-3-p-tolyltriazene, this would result in the formation of 4-nitrobenzenediazonium (B87018) ion and p-toluidine, or p-tolyldiazonium ion and 4-nitrobenzylamine (B181301), depending on the site of protonation and subsequent bond cleavage. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) ring is expected to influence the protonation equilibrium and the stability of the resulting intermediates.

The general mechanism for the acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes involves protonation followed by the departure of the corresponding amine to yield a diazonium ion. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, the likely acid-catalyzed degradation pathways are depicted below:

Pathway A: Protonation at N3, followed by cleavage of the N2-N3 bond to yield the p-tolyldiazonium ion and 4-nitrobenzylamine.

Pathway B: Protonation at N1, followed by cleavage of the N1-N2 bond to yield the 4-nitrobenzyldiazonium ion and p-toluidine.

The relative contribution of each pathway would depend on the relative basicities of the nitrogen atoms and the stabilities of the resulting diazonium ions and amines.

Base-Catalyzed Degradation:

While generally more stable under basic conditions compared to acidic conditions, triazenes can undergo base-catalyzed decomposition. The mechanism often involves the abstraction of the N-H proton (if present) or nucleophilic attack at the electrophilic centers of the molecule. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, which is a disubstituted triazene, direct nucleophilic attack by a hydroxide (B78521) ion or another base at the benzylic carbon or the aromatic ring could be a potential degradation pathway, although this is generally less facile than acid-catalyzed decomposition.

Studies on related triazenes have indicated that base-catalyzed hydrolysis can lead to the formation of an aryl anion and a diazene, or other decomposition products depending on the specific structure and reaction conditions. The electron-withdrawing nature of the 4-nitrobenzyl group may render the benzylic protons slightly acidic, potentially leading to base-mediated elimination reactions under strong basic conditions.

Photochemical Degradation:

The presence of the 4-nitrobenzyl group makes 1-(4-nitrobenzyl)-3-p-tolyltriazene susceptible to photochemical degradation. Nitrobenzyl compounds are well-known to be photolabile and are often used as photoremovable protecting groups. Upon absorption of UV light, the nitro group can undergo intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to form a variety of products, including 4-nitrosobenzaldehyde and p-tolyl-diazene, which would subsequently decompose.

The general mechanism for the photodecomposition of o-nitrobenzyl compounds involves the formation of a nitroso-aldehyde or ketone and the release of the protected group. nih.govresearchgate.net A similar pathway can be postulated for the para-substituted analogue, although the efficiency might be different. The expected photolytic cleavage of 1-(4-nitrobenzyl)-3-p-tolyltriazene would likely result in the formation of 4-nitrosobenzaldehyde and a p-tolyl-diazene intermediate, which is unstable and would decompose further.

Thermal Degradation:

Triazenes are known to be thermally labile compounds. The thermal stability of 1-(4-nitrobenzyl)-3-p-tolyltriazene is influenced by its solid-state structure and the nature of its substituents. A study on the thermal stability of various triazenes showed that the decomposition temperature is significantly affected by the electronic properties of the substituents on the aryl rings. acs.org Generally, electron-withdrawing groups on the aryl azide (B81097) component tend to decrease the thermal stability of triazenes. acs.org Given the presence of the electron-withdrawing nitro group, 1-(4-nitrobenzyl)-3-p-tolyltriazene may exhibit moderate thermal stability.

During the sublimation of a related compound, 1-benzyl-3-p-tolyltriazene, a violent explosion was reported at elevated temperatures, highlighting the potential thermal hazards associated with this class of compounds. The thermal decomposition of triazenes typically proceeds via a radical mechanism, leading to the formation of nitrogen gas and various organic fragments.

A summary of the expected degradation products of 1-(4-Nitrobenzyl)-3-p-tolyltriazene in different environments is presented in the table below.

| Environment | Initiator | Potential Degradation Products |

| Acidic | H+ | 4-Nitrobenzenediazonium ion, p-Toluidine, p-Tolyldiazonium ion, 4-Nitrobenzylamine |

| Basic | OH- | Aryl anions, Diazenes |

| Photochemical | UV Light | 4-Nitrosobenzaldehyde, p-Tolyl-diazene, Nitrogen gas |

| Thermal | Heat | Nitrogen gas, Radical fragments |

Factors Influencing Stability for Synthetic and Analytical Applications

The stability of 1-(4-nitrobenzyl)-3-p-tolyltriazene is a paramount concern for its practical use in both synthesis and analysis. Several factors can significantly impact its shelf-life and its reliability as a reagent.

Influence of pH:

As discussed in the degradation mechanisms, the pH of the medium is a critical factor. The compound is significantly less stable in acidic solutions due to rapid acid-catalyzed decomposition. Therefore, for synthetic applications or when used as a derivatizing agent, strongly acidic conditions should be avoided or the reaction time should be minimized. In analytical applications, such as HPLC, the pH of the mobile phase must be carefully controlled to prevent on-column degradation, which would lead to peak tailing, the appearance of extraneous peaks, and inaccurate quantification. A neutral or slightly alkaline pH is generally preferred to maintain the integrity of the compound.

Effect of Light:

The photolability of the 4-nitrobenzyl group necessitates that 1-(4-nitrobenzyl)-3-p-tolyltriazene be protected from light, especially UV radiation. Storage in amber-colored vials or in the dark is essential to prevent photochemical decomposition. During its use in experiments, exposure to direct sunlight or other strong light sources should be minimized. This is particularly important in analytical techniques that use UV detectors, where prolonged exposure of the sample to the UV beam in the detector flow cell could potentially cause degradation.

Impact of Temperature:

Elevated temperatures can induce thermal decomposition of 1-(4-nitrobenzyl)-3-p-tolyltriazene. As a solid, it should be stored in a cool place. In solution, the rate of degradation, both acid-catalyzed and thermal, will increase with temperature. For synthetic reactions requiring elevated temperatures, the thermal stability of the compound under the specific reaction conditions should be considered. In gas chromatography (GC), where high temperatures are employed in the injector port and column, the thermal lability of triazenes can be a significant issue, potentially leading to decomposition and the observation of multiple peaks or no peak at all for the intact molecule. This is a key reason why derivatization to more stable compounds is often necessary for GC analysis of thermally sensitive analytes.

Solvent Effects:

The choice of solvent can influence the stability of 1-(4-nitrobenzyl)-3-p-tolyltriazene. Protic solvents, such as water and alcohols, can participate in solvolysis reactions, particularly under acidic or basic conditions. Aprotic solvents are generally preferred for storing solutions of the compound. The polarity of the solvent can also affect the rates of degradation reactions by stabilizing or destabilizing charged intermediates or transition states.

Presence of Oxidizing and Reducing Agents:

The triazene functionality can be susceptible to oxidation and reduction. Strong oxidizing agents may lead to the cleavage of the triazene bond and oxidation of the aromatic rings. Conversely, reducing agents can reduce the nitro group and potentially cleave the N-N bonds. The presence of such reagents in a reaction mixture or analytical sample should be carefully considered.

A summary of factors influencing the stability of 1-(4-Nitrobenzyl)-3-p-tolyltriazene and the recommended handling and storage conditions are provided in the table below.

| Factor | Influence on Stability | Recommended Practices for Synthetic and Analytical Applications |

| pH | Highly unstable in acidic conditions; more stable at neutral to slightly alkaline pH. | Avoid strongly acidic media. Buffer solutions to a neutral or slightly alkaline pH for analytical methods. |

| Light | Susceptible to photochemical decomposition, especially UV light. | Store in amber vials or in the dark. Minimize exposure to light during experiments. |

| Temperature | Thermally labile; decomposition rate increases with temperature. | Store in a cool place. Avoid excessive heating in synthetic procedures. Be cautious with GC analysis due to high temperatures. |

| Solvent | Protic solvents can facilitate degradation. | Use aprotic solvents for long-term storage of solutions. |

| Atmosphere | Presence of oxidizing or reducing agents can lead to degradation. | Store under an inert atmosphere if reactive species are a concern. |

By carefully controlling these factors, the stability of 1-(4-nitrobenzyl)-3-p-tolyltriazene can be maximized, ensuring its effective and reliable use in its intended applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Nitrobenzyl 3 P Tolyltriazene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the atomic connectivity and chemical environment of a molecule's carbon-hydrogen framework. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, a combination of one-dimensional and two-dimensional NMR techniques provides a detailed blueprint of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy offers the initial and most direct confirmation of a synthesized molecule's proton environment. For a structurally related compound, 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton set. rsc.org

The protons of the p-tolyl group exhibit a characteristic AX or AA'BB' system in the aromatic region of the spectrum. The methyl group protons of the tolyl moiety typically appear as a sharp singlet in the upfield region. The methylene (B1212753) protons of the nitrobenzyl group also give rise to a singlet, with its chemical shift influenced by the adjacent aromatic ring and the triazene (B1217601)/triazole linkage. The protons on the 4-nitrobenzyl aromatic ring display a distinct set of signals, often as two doublets, due to the strong electron-withdrawing effect of the nitro group. rsc.org

Table 1: Representative ¹H NMR Data for a Structurally Similar Triazole Derivative rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4-nitrobenzyl) | 8.25 | d | 8.7 |

| Aromatic (4-nitrobenzyl) | 7.48-7.43 | m | |

| Aromatic (p-tolyl) | 7.77 | d | 7.8 |

| Aromatic (p-tolyl) | 7.48-7.43 | m | |

| CH₂ (nitrobenzyl) | 5.72 | s | |

| CH₃ (tolyl) | 2.39 | s | |

| Triazole-H | 7.77 | s |

Note: This data is for 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole and is presented as a reference for the expected signals of 1-(4-nitrobenzyl)-3-p-tolyltriazene. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in 1-(4-nitrobenzyl)-3-p-tolyltriazene would theoretically produce a distinct signal, allowing for a complete carbon count and an understanding of the electronic environment of each carbon.

For the related 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, the ¹³C NMR spectrum confirms the presence of all carbon atoms. rsc.org The carbons of the aromatic rings resonate in the downfield region (typically 120-150 ppm). The carbon attached to the nitro group and the carbons of the triazole ring appear at specific chemical shifts characteristic of such functionalities. The methyl carbon of the p-tolyl group is found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Triazole Derivative rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic & Triazole Carbons | 151, 148.74, 148.08, 141, 128, 127, 125.64, 125.50, 124, 119 |

| CH₂ (nitrobenzyl) | 53 |

| CH₃ (tolyl) | 21 |

Note: This data is for 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole and is presented as a reference for the expected signals of 1-(4-nitrobenzyl)-3-p-tolyltriazene. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. For instance, it would show a cross-peak between the singlet of the tolyl's methyl protons and the corresponding methyl carbon signal.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC correlations would be expected between the methylene protons of the nitrobenzyl group and the carbons of the triazene/triazole ring, as well as the carbons of the 4-nitrophenyl ring. These correlations would definitively confirm the linkage between the 4-nitrobenzyl and 3-p-tolyltriazene moieties.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the accurate molecular weight of a compound. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, with a molecular formula of C₁₄H₁₄N₄O₂, the expected exact mass is approximately 270.1117 g/mol . echemi.com High-resolution ESI-MS would be able to confirm this mass with high precision, providing strong evidence for the elemental composition of the synthesized molecule.

The fragmentation of a related triazole, 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole (m/z 294), under mass spectrometry conditions shows characteristic losses, such as the nitro group (NO₂) and the tolyl group (C₇H₇), which aids in confirming the presence of these structural units within the molecule. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for the identification of reaction products and impurities.

In the context of 1-(4-nitrobenzyl)-3-p-tolyltriazene, this compound has been utilized as a derivatizing reagent for the analysis of other molecules by GC-MS. acs.org This implies that the compound itself is amenable to GC-MS analysis, likely exhibiting a characteristic retention time and a reproducible fragmentation pattern under electron impact ionization. The mass spectrum obtained from GC-MS would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern would be a unique fingerprint for the molecule, allowing for its unambiguous identification in a mixture. Common fragmentation pathways for such triazene derivatives could involve the cleavage of the N-N and N-C bonds, leading to the formation of characteristic fragment ions corresponding to the p-tolyl and 4-nitrobenzyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 1-(4-nitrobenzyl)-3-p-tolyltriazene, this technique reveals key information about its chromophoric system.

The UV-Vis spectrum of 1-(4-nitrobenzyl)-3-p-tolyltriazene is characterized by absorption bands that arise from electronic transitions within its chromophoric components. The molecule contains several groups that absorb in the UV-Vis region, including the nitro-substituted benzene (B151609) ring and the tolyl group, connected by the triazene linkage. The interaction between these groups influences the position and intensity of the absorption maxima (λmax).

The electronic spectrum is largely dictated by the π → π* and n → π* transitions associated with the aromatic rings and the triazene bridge. The nitro group (-NO2), being a strong electron-withdrawing group, and the methyl group (-CH3) on the tolyl ring, an electron-donating group, play significant roles in modulating the electronic distribution and thus the energy of these transitions.

Derivatives of 1-(4-nitrobenzyl)-3-p-tolyltriazene, where substituents on the aromatic rings are varied, exhibit shifts in their absorption maxima. These shifts can be rationalized by the electronic effects of the substituents. For instance, the introduction of additional electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts, respectively.

Table 1: UV-Vis Spectral Data for Triazene Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| 3-Hydroxy-3-p-tolyl-1-m-tolyltriazene | 410 | 8004 | Methanol |

| 3-Hydroxy-3-o-tolyl-1-p-chlorophenyltriazene | 395 | 7000 | Ethanol |

| 3-Hydroxy-3-n-propyl-1-(4-sulphonamidophenyl)triazene | 400 | 6743 | Methanol |

This table presents UV-Vis spectral data for various triazene derivatives, illustrating the influence of different substituents on the absorption maximum and molar absorptivity.

The distinct chromophoric properties of triazene compounds, including 1-(4-nitrobenzyl)-3-p-tolyltriazene and its analogs, have been harnessed for the development of spectrophotometric methods for the determination of various analytes. These methods often rely on the formation of a colored complex between the triazene reagent and the target analyte, which can then be quantified by measuring its absorbance at a specific wavelength.

For example, various hydroxytriazenes have been successfully employed as reagents for the spectrophotometric determination of metal ions. The formation of a stable complex between the triazene and a metal ion often results in a significant change in the UV-Vis spectrum, allowing for sensitive and selective quantification. For instance, 3-hydroxy-3-p-tolyl-1-m-tolyltriazene has been used for the determination of molybdenum(VI), forming a complex with an absorption maximum at 410 nm. researchgate.net Similarly, 3-hydroxy-3-o-tolyl-1-p-chlorophenyltriazene has been utilized for the determination of lead(II), with the resulting complex showing maximum absorbance at 395 nm. orientjchem.org Another example is the use of 3-hydroxy-3-n-propyl-1-(4-sulphonamidophenyl)triazene for the spectrophotometric determination of nickel(II) at 400 nm. researchgate.net

The development of these methods involves optimizing parameters such as pH, reagent concentration, and reaction time to ensure the formation of a stable and intensely colored complex. The adherence to Beer's law over a specific concentration range is also a critical aspect of validating these spectrophotometric methods. researchgate.netorientjchem.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification (excluding basic identification data)

Infrared (IR) spectroscopy provides detailed information about the vibrational modes of the functional groups present in 1-(4-nitrobenzyl)-3-p-tolyltriazene. Beyond simple identification, a detailed analysis of the IR spectrum can reveal subtle structural details and information about bonding.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The asymmetric and symmetric stretching vibrations of the nitro group (-NO2) are prominent and usually appear in the ranges of 1560-1515 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

The triazene linkage (-N=N-N-) also gives rise to characteristic absorptions. The N=N stretching vibration is often observed in the 1440-1410 cm⁻¹ region, though its intensity can be variable. The C-N stretching vibrations from the bonds connecting the benzyl (B1604629) and tolyl groups to the triazene core will also be present.

The presence of the p-tolyl group is confirmed by the C-H stretching vibrations of the methyl group, typically seen around 2920 cm⁻¹, and C-H bending vibrations. The substitution pattern of the benzene rings can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, often referred to as the "fingerprint region". libretexts.org

Table 2: Characteristic IR Absorption Bands for 1-(4-Nitrobenzyl)-3-p-tolyltriazene

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (in CH₃) | Stretch | ~2920 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Triazene (N=N) | Stretch | 1440 - 1410 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

This table summarizes the key IR absorption bands and their assignments for the functional groups present in 1-(4-nitrobenzyl)-3-p-tolyltriazene.

Applications in Analytical Chemistry Research and Method Development

Derivatizing Reagent in Gas Chromatography (GC)

In the realm of gas chromatography, 1-(4-Nitrobenzyl)-3-p-tolyltriazene is employed as a derivatizing agent, a substance that reacts with a compound of interest to convert it into a related compound with properties more suitable for GC analysis. Specifically, it is used to create volatile derivatives of otherwise non-volatile compounds, allowing them to be analyzed by GC.

A significant application of 1-(4-Nitrobenzyl)-3-p-tolyltriazene is in the analysis of urinary dialkyl phosphate (B84403) (DAP) metabolites of organophosphorus pesticides. acs.org These DAPs are important biomarkers for assessing human exposure to this common class of insecticides. However, DAPs are non-volatile and thus not directly amenable to GC analysis.

The derivatization process involves the reaction of 1-(4-Nitrobenzyl)-3-p-tolyltriazene with the acidic dialkyl phosphate metabolites. This reaction forms p-nitrobenzyl esters of the DAPs. These ester derivatives are significantly more volatile and thermally stable than the parent compounds, making them ideal for GC analysis. Furthermore, the presence of the nitro group in the derivative makes it highly responsive to a nitrogen-phosphorus detector (NPD), a detection method that is highly selective and sensitive for nitrogen- and phosphorus-containing compounds. This leads to a substantial enhancement in the detection sensitivity for these metabolites.

A seminal 1979 study by Takade et al. established a method for the analysis of six common DAP metabolites in urine. acs.org The method involved the extraction of the metabolites, derivatization with 1-(4-Nitrobenzyl)-3-p-tolyltriazene, and subsequent analysis by GC with flame photometric detection (FPD) in the phosphorus mode. This foundational work demonstrated the reagent's efficacy in converting DAPs into derivatives suitable for sensitive GC analysis.

Table 1: Dialkyl Phosphate Metabolites Derivatized by 1-(4-Nitrobenzyl)-3-p-tolyltriazene for GC Analysis

| Metabolite Name | Abbreviation | Parent Pesticide Class |

| Dimethyl phosphate | DMP | Organophosphates |

| Diethyl phosphate | DEP | Organophosphates |

| Dimethyl thiophosphate | DMTP | Organophosphates |

| Diethyl thiophosphate | DETP | Organophosphates |

| Dimethyl dithiophosphate | DMDTP | Organophosphates |

| Diethyl dithiophosphate | DEDTP | Organophosphates |

While the foundational method using 1-(4-Nitrobenzyl)-3-p-tolyltriazene proved effective, subsequent research in the broader field of organophosphate metabolite analysis has focused on improving sample preparation and derivatization efficiency. While specific studies on optimizing the 1-(4-Nitrobenzyl)-3-p-tolyltriazene method are limited, general advancements in the field provide context for potential improvements. These include the development of more efficient extraction techniques, such as solid-phase extraction (SPE), and the use of alternative derivatizing agents like pentafluorobenzyl bromide (PFBBr), which also creates derivatives with excellent properties for electron capture detection (ECD).

Labeling Reagent in High-Performance Liquid Chromatography (HPLC)

In HPLC, 1-(4-Nitrobenzyl)-3-p-tolyltriazene is utilized as a labeling reagent, particularly for compounds that lack a strong chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light. By attaching the p-nitrobenzyl group, the reagent imparts strong UV-absorbing characteristics to the analyte, significantly enhancing its detectability.

Carboxylic acids are a class of compounds that are often challenging to detect at low concentrations using UV detectors in HPLC because they typically have weak UV absorption. 1-(4-Nitrobenzyl)-3-p-tolyltriazene provides a solution to this problem by converting carboxylic acids into their corresponding p-nitrobenzyl esters. chemicalbook.comechemi.com The p-nitrobenzyl group is a strong chromophore, meaning it absorbs UV light very effectively at specific wavelengths.

This derivatization allows for the sensitive detection of a wide range of carboxylic acids, including fatty acids. nih.gov The resulting p-nitrobenzyl esters can be easily monitored by UV detectors, leading to improved signal-to-noise ratios and lower limits of detection. This makes it possible to analyze trace levels of these compounds in various matrices.

Table 2: Application of 1-(4-Nitrobenzyl)-3-p-tolyltriazene in HPLC

| Analyte Class | Purpose of Derivatization | Benefit |

| Carboxylic Acids | Attachment of p-nitrobenzyl group | Enhanced UV detection |

| Fatty Acids | Formation of p-nitrobenzyl esters | Improved sensitivity |

The successful analysis of derivatized compounds relies not only on enhanced detection but also on the optimization of the chromatographic separation itself. When separating p-nitrobenzyl esters of analytes like fatty acids, the chromatographic conditions must be carefully adjusted to achieve good resolution between different components in a mixture. nih.gov

Research has shown that the introduction of the p-nitrobenzyl group does not necessarily dominate the chromatographic behavior of the analytes. nih.gov This means that separations can still be achieved based on the inherent structural differences of the original molecules, such as chain length and the position of functional groups.

Optimization of HPLC parameters for separating these derivatives often involves adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile) to water, and the pH. researchgate.netsielc.com For instance, in reversed-phase HPLC, a common technique for separating such derivatives, careful control of the mobile phase strength is crucial for achieving the desired retention and resolution. Modern column technologies, such as those with smaller particle sizes (sub-2 µm) or core-shell particles, can also be employed to achieve faster and more efficient separations of these derivatized analytes.

Role in Other Chemical Analytical Protocols

Based on available scientific literature, the primary and well-documented applications of 1-(4-Nitrobenzyl)-3-p-tolyltriazene in analytical chemistry are as a derivatizing reagent in GC and a labeling reagent in HPLC. Extensive searches have not revealed significant use of this specific compound in other major analytical techniques such as thin-layer chromatography (TLC) or capillary electrophoresis (CE). Its utility appears to be highly specialized for the chromatographic applications described above, where the introduction of the p-nitrobenzyl group provides distinct advantages for detection and analysis.

Development of Novel Detection Systems

A primary application for triazene (B1217601) compounds in analytical chemistry is their use as chromogenic or fluorogenic reagents. They can selectively react with target analytes, such as metal ions or other organic molecules, to produce a measurable change in color or fluorescence, forming the basis of a detection system, often for spectrophotometry.

Validation of Analytical Methodologies

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. This involves evaluating specific performance characteristics such as linearity, detection limits, and precision.

Despite searches for research or application notes detailing the use of 1-(4-Nitrobenzyl)-3-p-tolyltriazene, no specific performance data from method validation studies could be found. Key validation parameters, which are essential for establishing the credibility and applicability of an analytical method, remain undocumented in public-facing scientific literature for this specific compound.

To illustrate the type of data that is currently unavailable, the following tables have been structured to show what would typically be presented in a method validation study.

Table 1: Hypothetical Linearity and Detection Limit Data

This table is presented for illustrative purposes to show the standard format for such data; no published values for 1-(4-Nitrobenzyl)-3-p-tolyltriazene are available.

| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Precision Data

This table is presented for illustrative purposes to show the standard format for such data; no published values for 1-(4-Nitrobenzyl)-3-p-tolyltriazene are available.

| Analyte | Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Data Not Available | Low | Data Not Available | Data Not Available |

| Data Not Available | Medium | Data Not Available | Data Not Available |

| Data Not Available | High | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies on 1 4 Nitrobenzyl 3 P Tolyltriazene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry, which corresponds to the lowest energy conformation of a molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high precision. scribd.com

The stability of 1-(4-Nitrobenzyl)-3-p-tolyltriazene is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the 4-nitro group and the electron-donating character of the p-tolyl group create a "push-pull" electronic effect across the triazene (B1217601) bridge. DFT calculations can quantify the energetic stability of the molecule. The optimized geometry would likely show a nearly planar arrangement of the phenyl rings and the triazene unit to maximize π-conjugation, although some torsion is expected due to steric hindrance. The stability can be influenced by the substituent effects on the aromatic rings, which alter the electronic properties and reactivity of the molecule. rsc.org

Table 1: Predicted Molecular Geometry Parameters for 1-(4-Nitrobenzyl)-3-p-tolyltriazene based on DFT Calculations of Analogous Compounds. This data is hypothetical and based on typical values found in computationally studied triazene and substituted benzene (B151609) derivatives. researchgate.netnih.govresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1=N2 | ~ 1.25 - 1.28 Å | |

| N2-N3 | ~ 1.32 - 1.36 Å | |

| N3-C(tolyl) | ~ 1.40 - 1.43 Å | |

| N1-C(benzyl) | ~ 1.45 - 1.48 Å | |

| C-C (aromatic) | ~ 1.38 - 1.41 Å | |

| C-N (nitro) | ~ 1.47 - 1.49 Å | |

| N-O (nitro) | ~ 1.21 - 1.24 Å | |

| Bond Angles (°) | ||

| C(benzyl)-N1=N2 | ~ 112 - 115° | |

| N1=N2-N3 | ~ 110 - 114° | |

| N2-N3-C(tolyl) | ~ 115 - 118° | |

| Dihedral Angles (°) | ||

| C(benzyl)-N1-N2-N3 | ~ 175 - 180° | |

| N1-N2-N3-C(tolyl) | ~ 175 - 180° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic character.

For 1-(4-Nitrobenzyl)-3-p-tolyltriazene, the HOMO is expected to be localized primarily on the electron-rich p-tolyltriazene moiety, which is the more nucleophilic part of the molecule. researchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzyl group, the primary electrophilic site. researchgate.netacs.org

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scribd.com Computational studies on similar triazine derivatives show that the HOMO-LUMO gap can be tuned by substituents. irjweb.comresearchgate.net The push-pull nature of the substituents in 1-(4-Nitrobenzyl)-3-p-tolyltriazene would likely result in a relatively small HOMO-LUMO gap, indicating its potential for high reactivity, which is consistent with its use as a derivatizing agent.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-(4-Nitrobenzyl)-3-p-tolyltriazene. This data is hypothetical and based on values reported for structurally similar nitroaromatic and triazine compounds. scribd.comirjweb.comresearchgate.net

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.0 to -6.5 eV | Localized on the p-tolyltriazene fragment; determines nucleophilicity. |

| LUMO | ~ -1.8 to -2.5 eV | Localized on the 4-nitrobenzyl fragment; determines electrophilicity. |

| Energy Gap (ΔE) | ~ 3.5 to 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations.

1-(4-Nitrobenzyl)-3-p-tolyltriazene is known to be used as a derivatizing reagent, particularly for the analysis of phosphates and other nucleophiles. Computational methods can elucidate the mechanism of such derivatization reactions. For example, in the reaction with an alcohol, the process likely involves nucleophilic attack by the alcohol on the benzylic carbon, leading to the displacement of the p-tolyltriazene group.

DFT calculations can be used to map the potential energy surface of the reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

For nitroaromatic compounds, reductive functionalization pathways have also been studied computationally, revealing the energies of transition states and intermediates. acs.org Such computational approaches could confirm the proposed mechanism for derivatization reactions involving 1-(4-Nitrobenzyl)-3-p-tolyltriazene and predict its reactivity with various nucleophiles. nih.gov

Triazenes can exist in different tautomeric forms due to the migration of a proton. In 1-(4-Nitrobenzyl)-3-p-tolyltriazene, the key tautomerism involves the position of the hydrogen atom on the triazene nitrogen backbone. While the N-H bond is typically shown on N3 (adjacent to the tolyl group), it could potentially migrate to N1.

Computational simulations can predict the relative stability of these tautomers. nih.govresearchgate.net By calculating the total electronic energy of each optimized tautomeric structure, one can determine the most stable form and the equilibrium constant between them. The calculations can also model the transition state for the proton transfer, revealing the energy barrier for the interconversion. Studies on other triazine derivatives have shown that the relative stability of tautomers can be significantly influenced by the solvent environment, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com For 1-(4-Nitrobenzyl)-3-p-tolyltriazene, the tautomer with the proton on N3 is expected to be more stable due to the electronic influence of the adjacent aryl groups.

Table 3: Potential Tautomers of 1-(4-Nitrobenzyl)-3-p-tolyltriazene.

| Tautomer Name | Structure | Expected Relative Stability |

| 1-(4-Nitrobenzyl)-3-p-tolyltriaz-2-en-1-amine | p-Tolyl-N=N-NH-CH2-C6H4-NO2 | Less Stable |

| 1-(4-Nitrobenzyl)-3-p-tolyltriaz-1-en-3-amine | p-Tolyl-NH-N=N-CH2-C6H4-NO2 | More Stable (Dominant Form) |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are increasingly used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. swinburne.edu.aunih.govrsc.org

For 1-(4-Nitrobenzyl)-3-p-tolyltriazene, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the nitrobenzyl and tolyl rings, the benzylic methylene (B1212753) protons, and the tolyl methyl protons. The aromatic protons ortho to the nitro group are expected to be shifted downfield (higher ppm) due to the group's strong deshielding effect. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with the carbon attached to the nitro group and the triazene carbons being significantly affected by their electronic environment. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(4-Nitrobenzyl)-3-p-tolyltriazene. Predicted values are relative to TMS and are based on calculations for compounds with similar functional groups. swinburne.edu.auchemicalbook.comchegg.comchemicalbook.com

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | |

| Aromatic H (meta to NO₂) | 7.5 - 7.7 | |

| Benzyl (B1604629) CH₂ | 5.4 - 5.6 | |

| Aromatic H (ortho to N3) | 7.3 - 7.5 | |

| Aromatic H (meta to N3) | 7.1 - 7.3 | |

| Methyl H (tolyl) | 2.3 - 2.5 | |

| N-H (triazene) | 9.0 - 11.0 (broad) | |

| ¹³C NMR | ||

| C-NO₂ (nitrobenzyl) | 147 - 150 | |

| C-CH₂ (nitrobenzyl) | 143 - 146 | |

| Aromatic C (ortho to NO₂) | 128 - 130 | |

| Aromatic C (meta to NO₂) | 123 - 125 | |

| Benzyl CH₂ | 50 - 55 | |

| C-N3 (tolyl) | 145 - 148 | |

| C-CH₃ (tolyl) | 135 - 138 | |

| Aromatic C (ortho to N3) | 120 - 123 | |

| Aromatic C (meta to N3) | 129 - 131 | |

| Methyl C (tolyl) | 20 - 22 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. rsc.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of 1-(4-Nitrobenzyl)-3-p-tolyltriazene is expected to be characterized by several absorption bands. These arise from π → π* transitions within the aromatic rings and the triazene system, as well as n → π* transitions involving the lone pair electrons on the nitrogen atoms of the triazene and the oxygen atoms of the nitro group. uni-muenchen.dersc.org The strong conjugation and the push-pull system are likely to cause a red-shift (shift to longer wavelengths) of the main absorption bands compared to the individual chromophores. Computational studies on nitroaromatics often show intense absorptions in the UV region. researchgate.netiu.edursc.org The predicted spectrum can help assign the experimentally observed peaks to specific electronic transitions.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for 1-(4-Nitrobenzyl)-3-p-tolyltriazene. This data is hypothetical and based on TD-DFT calculations of analogous aromatic triazenes and nitrobenzyl compounds. rsc.orguni-muenchen.dersc.org

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~ 350 - 380 nm | π → π | Intramolecular Charge Transfer (Tolyl → Triazene → Nitrobenzyl) |

| ~ 280 - 310 nm | π → π | p-Tolyltriazene system |

| ~ 250 - 270 nm | π → π | 4-Nitrobenzyl system |

| ~ 400 - 430 nm | n → π (weak) | Triazene N lone pairs |

Conformational Analysis and Intramolecular Interactions

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the conformational analysis and intramolecular interactions of 1-(4-nitrobenzyl)-3-p-tolyltriazene. While computational chemistry is a powerful tool for investigating the three-dimensional structures and energetic landscapes of molecules, it appears that this particular compound has not been the subject of such detailed investigation in published research.

Generally, the conformational preferences of molecules like 1-(4-nitrobenzyl)-3-p-tolyltriazene are determined by the rotational barriers around single bonds and the non-covalent interactions between different parts of the molecule. For this compound, key rotations would include those around the N-N single bond of the triazene core, the N-C bond connecting the tolyl group, and the N-C bond of the nitrobenzyl group. These rotations would give rise to various conformers with different energies.

However, without specific density functional theory (DFT) calculations or other computational methods applied to 1-(4-nitrobenzyl)-3-p-tolyltriazene, any discussion of its specific dihedral angles, energy minima, and the nature of its intramolecular forces remains speculative. Detailed research, including the generation of a potential energy surface and analysis of bond critical points, would be required to provide quantitative data on its conformational behavior.

Given the lack of specific research, no data tables on the conformational analysis or intramolecular interactions of 1-(4-nitrobenzyl)-3-p-tolyltriazene can be provided at this time.

Exploration of 1 4 Nitrobenzyl 3 P Tolyltriazene in Advanced Chemical Synthesis

Utilization as a Reagent in Organic Synthesis (excluding its use as a prodrug)

The primary documented application of 1-(4-Nitrobenzyl)-3-p-tolyltriazene in organic synthesis is its use as a derivatizing reagent. This application leverages the reactivity of the triazene (B1217601) moiety to introduce the 4-nitrobenzyl group onto other molecules, thereby facilitating their analysis, particularly by gas chromatography.

One notable study highlights the use of 1-(4-nitrobenzyl)-3-(4-tolyl)triazene as a derivatizing reagent for the analysis of urinary dialkyl phosphate (B84403) metabolites of organophosphorus pesticides. In this context, the triazene serves to convert the acidic metabolites into their corresponding 4-nitrobenzyl esters. This transformation enhances the volatility and thermal stability of the analytes, making them amenable to gas chromatographic separation and detection.

Beyond this specific application, detailed research on its broader use as a general alkylating or arylating agent, or in other functional group transformations within a synthetic sequence (unrelated to analytical derivatization), is not extensively reported in the current body of scientific literature. While triazenes, in general, are known to act as sources of diazonium ions or as alkylating agents under specific conditions, the particular reactivity and synthetic scope of 1-(4-Nitrobenzyl)-3-p-tolyltriazene in this regard remain an area for potential future investigation.

Precursor for the Synthesis of Complex Chemical Architectures

The potential of 1-(4-Nitrobenzyl)-3-p-tolyltriazene as a precursor for the synthesis of more complex chemical architectures is an area that remains largely unexplored in the scientific literature. The triazene linkage is known to be cleavable under various conditions (e.g., acidic, reductive), which could, in principle, allow for the release of either the 4-nitrobenzyl or the p-tolylamino fragment for subsequent elaboration.

For instance, the reductive cleavage of the triazene could yield 4-nitrobenzylamine (B181301) and p-toluidine (B81030), both of which are valuable building blocks in organic synthesis. The 4-nitrobenzylamine could be further reduced to the corresponding aminobenzylamine, a precursor to various heterocyclic compounds. However, no synthetic methodologies have been published that specifically utilize 1-(4-Nitrobenzyl)-3-p-tolyltriazene for this purpose.

Furthermore, the triazene unit itself can sometimes participate in cycloaddition reactions or rearrangements to form heterocyclic systems. Again, while this is a known reactivity pattern for some triazenes, there are no specific examples in the literature that involve 1-(4-Nitrobenzyl)-3-p-tolyltriazene as the starting material for the construction of complex molecular frameworks. The influence of the nitrobenzyl and tolyl substituents on such potential transformations has not been investigated.

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The future of synthesizing 1-(4-nitrobenzyl)-3-p-tolyltriazene and related triazenes is increasingly focused on the principles of green chemistry. numberanalytics.com This involves the development of environmentally friendly methods that are both efficient and scalable. nih.gov Key areas of innovation include the use of solvent-free reaction conditions, which minimizes the use of hazardous organic solvents, and the development of catalyst-free synthetic routes. tandfonline.comtandfonline.com Such approaches not only reduce toxic intermediates and byproducts but also align with the broader goal of sustainable chemical manufacturing. nih.govtandfonline.com

Recent research has demonstrated the feasibility of eco-friendly, one-pot synthesis for some triazene-containing polymers, highlighting a move towards more sustainable practices. researchgate.net For aryl triazenes, methods that operate under mild conditions are being explored, including the use of visible light photocatalysis to initiate reactions. numberanalytics.com These advancements aim to improve the stability and handling of triazenes while minimizing their environmental impact. numberanalytics.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Triazenes

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often requires organic solvents | Aims for solvent-free or aqueous media nih.gov |

| Catalysts | May use heavy metal catalysts | Explores catalyst-free reactions tandfonline.com |

| Reaction Conditions | Can involve harsh temperatures and pressures | Utilizes mild conditions, including visible light numberanalytics.com |

| Byproducts | May generate toxic waste | Designed to minimize or eliminate harmful byproducts tandfonline.com |

| Efficiency | Variable | Aims for high yields and scalability nih.gov |

Integration with Emerging Analytical Technologies

The characterization and analysis of 1-(4-nitrobenzyl)-3-p-tolyltriazene and its reaction products will benefit significantly from the integration of emerging analytical technologies. While traditional techniques like NMR and mass spectrometry remain fundamental, newer methods offer enhanced sensitivity and detailed structural information. tandfonline.comnih.gov

Electroanalytical techniques, such as square wave voltammetry (SWV), are gaining prominence for the analysis of triazines in various matrices, including environmental samples. mdpi.com These methods offer advantages in terms of reduced sample preparation and cost-effectiveness compared to traditional chromatographic techniques. mdpi.com The development of novel electrode materials, like solid amalgam electrodes, is helping to overcome the limitations of older mercury-based electrodes. mdpi.com

Furthermore, advanced chromatographic techniques, including ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), provide unparalleled separation efficiency and sensitivity for the detection and quantification of triazene (B1217601) compounds and their metabolites. mdpi.com The use of 1-(4-nitrobenzyl)-3-(4-tolyl)triazene itself as a derivatizing reagent for the analysis of other compounds, such as pesticide metabolites in urine, by gas chromatography showcases the versatility of this class of compounds in analytical applications. acs.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deeper understanding of the reaction mechanisms of 1-(4-nitrobenzyl)-3-p-tolyltriazene is crucial for optimizing its applications and designing new reagents. Ultrafast spectroscopy techniques are powerful tools for investigating the fleeting intermediates and transition states that govern chemical reactions. photonics.com

Femtosecond time-resolved fluorescence spectroscopy, for example, has been used to study the excited-state dynamics of other aromatic triazenes. nih.gov These studies have revealed complex relaxation pathways that occur on the picosecond timescale, involving motions like the lengthening of the central N=N double bond and bicycle-pedal-type movements of the triazene bridge. nih.gov Similar investigations into 1-(4-nitrobenzyl)-3-p-tolyltriazene could elucidate its photochemical behavior and decomposition pathways.

Computational studies combined with time-resolved X-ray absorption spectroscopy can provide element-specific insights into processes like intramolecular proton transfer, tracking the coupled electronic and atomic motions on an ultrafast timescale. nih.gov Applying such advanced techniques to the study of 1-(4-nitrobenzyl)-3-p-tolyltriazene could offer unprecedented detail about its reactivity.

Computational Design of Novel Triazene-Based Reagents with Tailored Reactivity

Computational chemistry is becoming an indispensable tool for the rational design of new molecules with desired properties. rsc.org For triazene-based reagents, computational methods can be used to predict reactivity, stability, and other physicochemical properties, thereby guiding synthetic efforts towards the most promising candidates. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach in this area. nih.gov By establishing a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds, QSAR can predict the activity of novel, unsynthesized molecules. nih.govyoutube.com This has been successfully applied to various classes of triazine derivatives to predict activities ranging from anticancer to anticoccidial. rsc.orgacs.orgnih.gov

Molecular docking and density functional theory (DFT) are other powerful computational tools. nih.gov Docking studies can predict the binding modes of triazene derivatives with biological targets, while DFT calculations can provide insights into their electronic structure and reactivity. rsc.orgnih.gov These in silico studies, when integrated with experimental work, can accelerate the discovery and development of new triazene-based reagents with tailored reactivity for specific applications. rsc.orgnih.gov